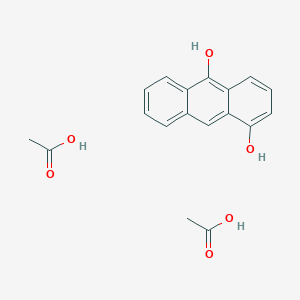
Acetic acid;anthracene-1,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;anthracene-1,10-diol is a compound that combines the properties of acetic acid and anthracene-1,10-diol. Acetic acid is a simple carboxylic acid with the chemical formula ( \text{CH}_3\text{COOH} ), known for its use in vinegar and as a reagent in organic synthesis. Anthracene-1,10-diol is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings, known for its photophysical and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthracene derivatives, including anthracene-1,10-diol, typically involves several methods:
Friedel–Crafts Reactions: This method involves the alkylation or acylation of anthracene using a Lewis acid catalyst.
Elbs Reaction: This reaction involves the cyclodehydration of diaryl ketones to form anthracene derivatives.
Aromatic Cyclodehydration: This method involves the cyclization of aromatic compounds under dehydrating conditions.
Metal-Catalyzed Reactions: Recent advances have shown the use of metal catalysts to facilitate the formation of anthracene derivatives from alkynes.
Industrial Production Methods
Industrial production of anthracene derivatives often involves large-scale Friedel–Crafts reactions due to their efficiency and scalability. The use of metal-catalyzed reactions is also gaining traction in industrial settings due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and vanadyl acetylacetonate are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are used to convert anthraquinones to anthracene derivatives.
Substitution: Friedel–Crafts alkylation and acylation reactions use Lewis acids like aluminum chloride as catalysts.
Major Products
Oxidation: Anthraquinones.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracenes depending on the electrophile used.
Scientific Research Applications
Acetic acid;anthracene-1,10-diol and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;anthracene-1,10-diol involves its interaction with molecular targets through its aromatic and hydroxyl groups. The compound can participate in various photochemical reactions, including photodimerization and photosolvolysis, which are mediated by its interaction with light and other molecules . The molecular pathways involved include the formation of reactive intermediates that can further react to form stable products .
Comparison with Similar Compounds
Similar Compounds
Anthracene: A parent compound with similar photophysical properties but lacks the hydroxyl groups present in anthracene-1,10-diol.
Anthraquinone: An oxidized form of anthracene with different chemical reactivity and applications.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different arrangement of benzene rings, leading to different chemical properties.
Uniqueness
The hydroxyl groups in anthracene-1,10-diol enhance its ability to participate in hydrogen bonding and other interactions, making it useful in various scientific and industrial applications .
Properties
CAS No. |
88101-53-5 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
acetic acid;anthracene-1,10-diol |
InChI |
InChI=1S/C14H10O2.2C2H4O2/c15-13-7-3-6-11-12(13)8-9-4-1-2-5-10(9)14(11)16;2*1-2(3)4/h1-8,15-16H;2*1H3,(H,3,4) |
InChI Key |
DTJRWXGBTILCPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=C3C(=C2O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















